molecular formula C10H6ClN5O B1437453 3-(3-chlorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 114205-04-8

3-(3-chlorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No. B1437453
M. Wt: 247.64 g/mol
InChI Key: FIOZTKAYJCPGIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(3-chlorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” is a chemical compound with the molecular formula C10H6ClN5O . It is used for research purposes .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, when 5-acetyl-4-aminopyrimidines are heated under reflux with MeONa in BuOH and acylated with carboxylic anhydrides or acid chlorides, they are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .

Scientific Research Applications

Antibacterial Activity

Triazoles, including 1,2,3-triazole derivatives, are known for their potent antibacterial properties. They inhibit key bacterial enzymes such as DNA gyrase and topoisomerase IV, making them effective against antibiotic-resistant strains of bacteria like Staphylococcus aureus. Triazole-containing hybrids have been employed in clinical practice to treat bacterial infections, demonstrating broad-spectrum antibacterial activity against clinically significant organisms, including drug-resistant forms (Li & Zhang, 2021).

Optical Sensors and Electronic Devices

Pyrimidine derivatives are significant in the development of optical sensors and electronic devices due to their ability to form both coordination and hydrogen bonds. These compounds have been used as exquisite sensing materials, showcasing a range of applications from sensing probes to components in electronic devices (Jindal & Kaur, 2021).

Drug Development

The triazole and pyrimidine scaffolds are crucial in drug development, with various derivatives undergoing clinical studies for their therapeutic potential. These compounds have been explored for anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. The flexibility in their structural modification allows for the development of new chemical entities with potential therapeutic applications (Ferreira et al., 2013).

Optoelectronic Materials

Compounds incorporating quinazoline or pyrimidine rings have been investigated for their applications in optoelectronics, including luminescent materials and photoelectric conversion elements. These compounds' incorporation into π-extended conjugated systems is of great interest for creating novel optoelectronic materials, indicating the potential of triazolo[4,5-d]pyrimidin derivatives in this field as well (Lipunova et al., 2018).

properties

IUPAC Name

3-(3-chlorophenyl)-6H-triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN5O/c11-6-2-1-3-7(4-6)16-9-8(14-15-16)10(17)13-5-12-9/h1-5H,(H,12,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOZTKAYJCPGIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C(=O)NC=N3)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chlorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-chlorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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3-(3-chlorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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3-(3-chlorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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3-(3-chlorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Reactant of Route 5
3-(3-chlorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Reactant of Route 6
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3-(3-chlorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

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